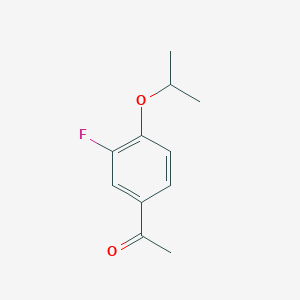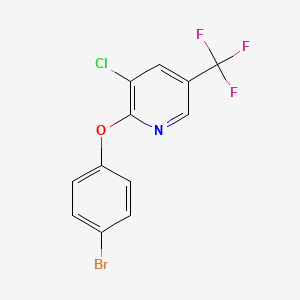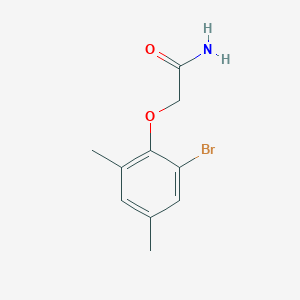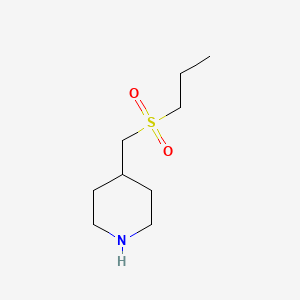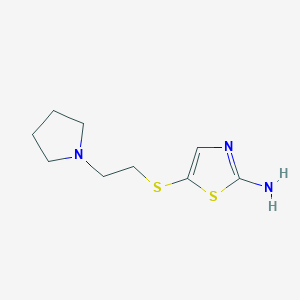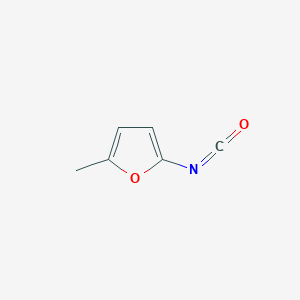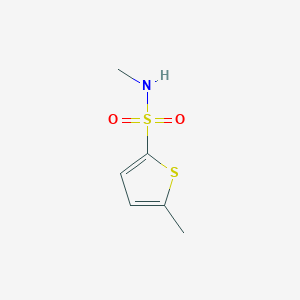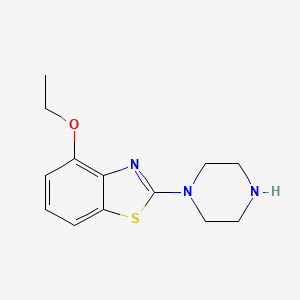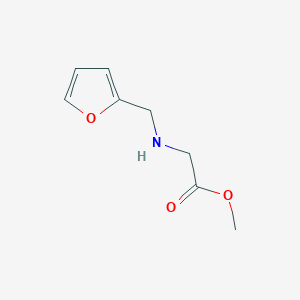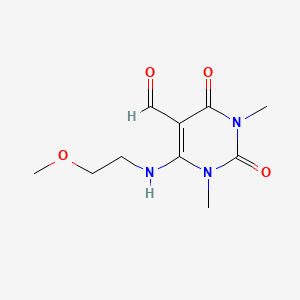![molecular formula C12H21NO2 B1385876 Methyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate CAS No. 1040689-02-8](/img/structure/B1385876.png)
Methyl 3-{[2-(1-cyclohexen-1-YL)ethyl]-amino}propanoate
Overview
Description
Methyl 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanoate is a chemical compound with the molecular formula C12H21NO2 and a molecular weight of 211.31 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a cyclohexene ring and an amino propanoate group .
Preparation Methods
The synthesis of Methyl 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanoate can be achieved through several methods. One common synthetic route involves the reaction of 1-cyclohexen-1-yl ethylamine with methyl 3-bromopropanoate under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography .
Chemical Reactions Analysis
Methyl 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanoate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces alcohols .
Scientific Research Applications
Methyl 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways . For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function .
Comparison with Similar Compounds
Methyl 3-{[2-(1-cyclohexen-1-yl)ethyl]-amino}propanoate can be compared with other similar compounds, such as:
3-Methyl-2-cyclohexen-1-one: This compound has a similar cyclohexene ring structure but lacks the amino propanoate group, making it less versatile in certain chemical reactions.
3-Methyl-2-cyclohexen-1-ol: This compound contains a hydroxyl group instead of an amino group, leading to different reactivity and applications.
3-Cyclohexene-1-methanol:
The uniqueness of this compound lies in its combination of a cyclohexene ring and an amino propanoate group, providing a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
methyl 3-[2-(cyclohexen-1-yl)ethylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-15-12(14)8-10-13-9-7-11-5-3-2-4-6-11/h5,13H,2-4,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIVRYFDPYHNYCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCCC1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[Butyl(methyl)amino]nicotinic acid](/img/structure/B1385795.png)

